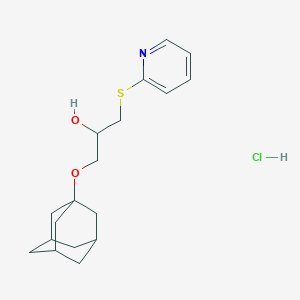
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a novel compound that has drawn significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a hybrid structure combining adamantane and pyridine, making it particularly interesting for pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:
Adamantane Hydroxylation: : Adamantane is hydroxylated to produce 1-adamantanol.
Etherification: : 1-adamantanol undergoes etherification with 3-bromopropanol under basic conditions to yield 1-((3-bromopropyl)oxy)adamantane.
Thioetherification: : The intermediate is reacted with 2-mercaptopyridine in the presence of a base to form 1-((3-(pyridin-2-ylthio)propan-2-yloxy)adamantane.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Scaling up this synthesis for industrial production might involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. It would also require the use of continuous flow reactors or large-scale batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the presence of strong oxidizing agents.
Reduction: : Reduction can lead to the cleavage of the pyridine thioether bond, yielding simpler derivatives.
Substitution: : The adamantane moiety can undergo substitution reactions at different positions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: : Strong acids (HCl, H2SO4) or bases (NaOH, KOH).
Major Products
The major products from these reactions typically retain the core adamantane structure while varying in their functional groups, making them useful for further synthetic applications.
Applications De Recherche Scientifique
This compound has multiple scientific research applications:
Chemistry: : Used as a precursor for synthesizing complex organic molecules. Its unique structure is useful for studying steric effects in organic reactions.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: : Explored for antiviral and anticancer properties. Its adamantane moiety is known for its role in pharmaceuticals, particularly antiviral drugs.
Mécanisme D'action
The exact mechanism of action depends on its application. In medicinal chemistry, it may:
Target Viral Proteins: : By binding to viral proteins, it can inhibit the replication of certain viruses.
Interact with Enzymes: : Can inhibit enzymes critical for cancer cell growth, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-adamantylmethanol: : Shares the adamantane structure but lacks the pyridine and thioether components.
3-(pyridin-2-ylthio)propan-2-ol: : Similar thioether-pyridine structure but without the adamantane backbone.
Uniqueness
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride stands out due to its hybrid structure, combining the adamantane's stability and the pyridine's reactivity, offering unique properties for medicinal chemistry and materials science.
So, there you have it. Quite a journey from its synthesis to its myriad of applications. Quite something, right?
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S.ClH/c20-16(12-22-17-3-1-2-4-19-17)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-16,20H,5-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBUPBSYSEXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CSC4=CC=CC=N4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-imidazol-4-yl)ethyl]guanidine,sulfuricacid](/img/structure/B2840141.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840143.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)
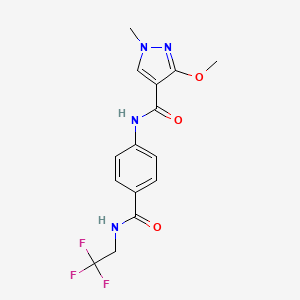

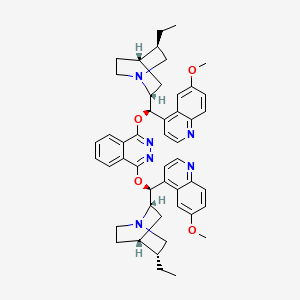
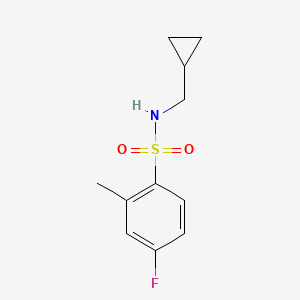
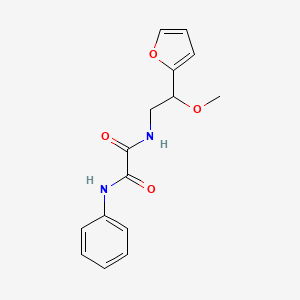
![2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride](/img/structure/B2840152.png)
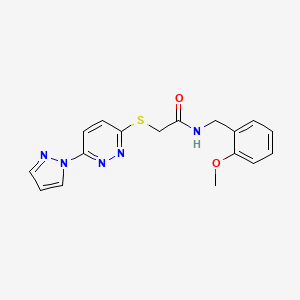
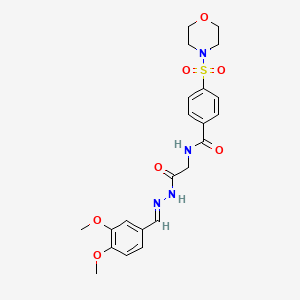
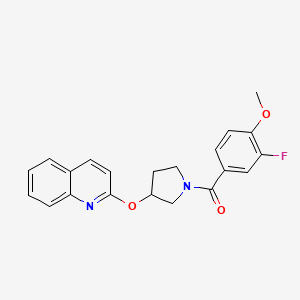
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)
![(2E)-2-{[ethyl(phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2840163.png)
